molecular formula C12H13NO3S3 B12117968 3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12117968
M. Wt: 315.4 g/mol
InChI Key: SYANJXOHYBPDLI-UHFFFAOYSA-N
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Description

    Starting Materials: The thieno[3,4-d][1,3]thiazole intermediate and 2-methoxyphenylboronic acid.

    Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed, using a palladium(0) catalyst, a base like potassium phosphate, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be used to enhance reaction efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions

  • Formation of Thieno[3,4-d][1,3]thiazole Core

      Starting Materials: 2-aminothiophenol and α-bromoacetophenone.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the thione group to form a thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Functionalized aromatic compounds with various substituents on the methoxyphenyl ring.

Scientific Research Applications

3-(2-Methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide: Similar structure but with a different position of the methoxy group.

    2-Methoxy-1,3-thiazole: A simpler thiazole derivative with a methoxy group.

    3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: A thiazole derivative used in biological assays.

Uniqueness

3-(2-Methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is unique due to its fused ring structure and the presence of both a thione and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13NO3S3

Molecular Weight

315.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C12H13NO3S3/c1-16-10-5-3-2-4-8(10)13-9-6-19(14,15)7-11(9)18-12(13)17/h2-5,9,11H,6-7H2,1H3

InChI Key

SYANJXOHYBPDLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=S

Origin of Product

United States

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